![molecular formula C21H17ClN2O5 B5038083 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide](/img/structure/B5038083.png)
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in various neurological disorders.
Wirkmechanismus
CNB-001 exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to enhance the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the activation of inflammatory pathways. Additionally, CNB-001 has been found to modulate the activity of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
CNB-001 has been found to have significant biochemical and physiological effects in animal models of neurological disorders. It has been shown to improve cognitive function, reduce neuronal damage and death, and enhance neurogenesis and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
CNB-001 has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and well-characterized mechanism of action. However, there are also some limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for CNB-001 research, including further preclinical studies to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans, and to determine its potential for use in the treatment of various neurological disorders. Furthermore, the development of novel formulations and delivery methods may improve its solubility and bioavailability, and enhance its therapeutic efficacy.
Synthesemethoden
CNB-001 is synthesized through a series of chemical reactions, starting with the condensation of 2-chloro-4-nitrophenol and 2-ethoxyaniline to form 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide. The compound is then purified through recrystallization to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
CNB-001 has shown promising results in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to have neuroprotective effects, reducing oxidative stress and inflammation, and improving cognitive function.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-2-28-20-6-4-3-5-18(20)23-21(25)14-7-10-16(11-8-14)29-19-12-9-15(24(26)27)13-17(19)22/h3-13H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYRXMBMGPDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.